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Introduction

MicroRNA-143 (miR-143) is a small non-coding RNA that plays a crucial role in post-
transcriptional gene regulation.[1] It is widely recognized as a tumor suppressor in various
cancers, including colorectal, breast, and prostate cancer.[1][2][3] Dysregulation of miR-143
expression is associated with uncontrolled cell proliferation, metastasis, and impaired cellular
processes.[1] This document provides detailed application notes and protocols for the single-
cell analysis of miR-143 expression, offering insights into its function and potential as a
therapeutic target.

Importance of Single-Cell Analysis for miR-143

Recent studies have highlighted the critical importance of analyzing miR-143 expression at the
single-cell level. Bulk tissue analysis can be misleading, as miR-143 expression is highly cell-
type-specific. For instance, in the colon, miR-143 is highly expressed in mesenchymal cells like
fibroblasts and smooth muscle cells, but not in colonic epithelial cells.[4] This differential
expression is crucial for understanding its biological function and its role in the tumor
microenvironment. Single-cell analysis allows for the precise identification of miR-143
expressing cell populations, unraveling the complex interplay between different cell types in
both healthy and diseased states.
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Quantitative Data Summary

The following tables summarize quantitative data on miR-143 expression and its validated

targets from various studies.

Table 1: Relative Expression of miR-143 in Tissues and Cells (Bulk Analysis)

TissuelCell Line

Condition

Relative miR-143
Expression Level

Reference

Colorectal Cancer

Tissue

Tumor vs. Normal

Significantly Lower

[1]

Breast Cancer Cell
Lines (MCF-7, BT-
474, MB-231)

vs. Normal Breast
Epithelial Cells (MCF-
10A)

Significantly

Downregulated

[3]

Osteosarcoma

Tissues and Cells

Tumor vs. Normal

Decreased

[5]

Gastric Cancer

Tissues

Tumor vs. Adjacent

Normal

Highly Expressed

[3]

Table 2: Validated miR-143 Targets and Luciferase Assay Data
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Target Gene

Cancer Type

Luciferase
Reporter Assay
Result

Reference

KRAS

Colorectal Cancer

Significant reduction
in luciferase activity
with wild-type 3'UTR

[2]

IGF1R

Colorectal Cancer

Significant reduction
in luciferase activity
with wild-type 3'UTR

[1]

BCL-2

Colorectal Cancer

Lower levels observed
in cells treated with
miR-143

[1]

MACC1

Colorectal Cancer

Direct interaction
validated using a
3'UTR luciferase

reporter gene

[1]

ITGAG

Colorectal Cancer

miR-143 targets
ITGA6 mMRNA,
reducing its protein

expression

[1]

CIAPIN1

Breast Cancer

Significant reduction
in luciferase activity
with wild-type 3'UTR

[6]

TAK1

Ovarian Cancer

miR-143-3p down-
regulated the

expression of TAK1

[7]

Signaling Pathways Regulated by miR-143

mMiR-143 is a key regulator of several critical signaling pathways implicated in cancer

progression, most notably the KRAS and PI3K/AKT pathways.

miR-143 and the KRAS Signaling Pathway
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The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in
many cancers.[2] miR-143 directly targets the 3' untranslated region (UTR) of KRAS mRNA,
leading to its degradation or translational repression.[2] This inhibition of KRAS by miR-143
subsequently downregulates downstream effector pathways, such as the MAPK/ERK pathway,
which is crucial for cell proliferation and survival.[2]

miR-143

Cell Proliferation
& Survival

Click to download full resolution via product page

miR-143 directly inhibits KRAS, suppressing downstream signaling.

miR-143 and the PISBK/AKT Signaling Pathway
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The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is another critical regulator of
cell growth, proliferation, and survival that is often dysregulated in cancer.[8] miR-143 can
indirectly influence this pathway by targeting upstream regulators or downstream effectors. For
instance, by targeting Insulin-like Growth Factor 1 Receptor (IGF1R), miR-143 can inhibit the
activation of the PISK/AKT pathway.[9]

miR-143

Cell Growth
& Proliferation

Click to download full resolution via product page

miR-143 indirectly inhibits the PIBK/AKT pathway by targeting IGF1R.

Experimental Protocols
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Detailed protocols for key experiments in the single-cell analysis of miR-143 are provided
below.

Protocol 1: Single-Cell Suspension Preparation for
MiRNA Analysis

This protocol outlines the general steps for preparing a single-cell suspension from tissue
samples, a crucial first step for any single-cell analysis.

Proceed to Single-Cell
Isolation or RNA Extraction

Enzymatic Digestion Cell Filtration Red Blood Cell Lysis
[Fresn Tissue SampIHAechanwca\ MlncmHe 0. Colagenase, Dispase) (e, 70um strainer) i necessary) Cell Washing & Resuspension Cell Counting & Viabilty

Click to download full resolution via product page
Workflow for preparing a single-cell suspension from tissue.
Materials:
o Fresh tissue sample
e DMEM/F12 medium
o Collagenase Type IV (1 mg/mL)
e Dispase (1 mg/mL)
e DNase | (100 U/mL)
» Fetal Bovine Serum (FBS)
e 70 pum cell strainer
e ACK lysis buffer (for blood-rich tissues)
o Phosphate-buffered saline (PBS)

e Trypan blue solution
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e Hemocytometer or automated cell counter

Procedure:

o Place the fresh tissue sample in a sterile petri dish with cold DMEM/F12 medium.
e Mince the tissue into small pieces (1-2 mm3) using sterile scalpels.

o Transfer the minced tissue to a 50 mL conical tube and add the enzymatic digestion solution
(Collagenase, Dispase, and DNase | in DMEM/F12).

e Incubate at 37°C for 30-60 minutes with gentle agitation.
o Neutralize the enzymatic reaction by adding an equal volume of DMEM/F12 with 10% FBS.
« Filter the cell suspension through a 70 um cell strainer into a new 50 mL conical tube.

« If necessary, perform red blood cell lysis by incubating the cell pellet with ACK lysis buffer for
5 minutes on ice.

o Wash the cells by centrifuging at 300 x g for 5 minutes and resuspending the pellet in cold
PBS. Repeat this step twice.

o Resuspend the final cell pellet in an appropriate buffer for downstream applications.

o Determine cell concentration and viability using Trypan blue and a hemocytometer.

Protocol 2: In Situ Hybridization (ISH) for miR-143
Detection in Single Cells

This protocol allows for the visualization of miR-143 expression within individual cells in a
tissue section.

Materials:
o Formalin-fixed, paraffin-embedded (FFPE) tissue sections

e Xylene and ethanol series for deparaffinization and rehydration
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e Proteinase K

 Hybridization buffer

e DIG-labeled LNA probe for miR-143

» Stringent wash buffers (e.g., SSC buffers)

e Anti-DIG antibody conjugated to alkaline phosphatase (AP)

e NBT/BCIP substrate solution

o Nuclear fast red counterstain

Procedure:

» Deparaffinization and Rehydration:

o Immerse slides in xylene (2 x 10 minutes).

o Rehydrate through a graded ethanol series: 100%, 95%, 70%, 50% (5 minutes each).

o Rinse in DEPC-treated water.

e Permeabilization:

o Digest with Proteinase K (10-20 pug/mL) at 37°C for 10-30 minutes.

o Wash with PBS.

o Hybridization:

o Pre-hybridize slides in hybridization buffer at 55°C for 2 hours.

o Hybridize with the DIG-labeled miR-143 LNA probe (e.g., 50 nM) in hybridization buffer
overnight at 55°C.

e Stringent Washes:
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o Wash slides in 5X SSC, 1X SSC, and 0.2X SSC at the hybridization temperature.

e Immunodetection:
o Block with a blocking solution (e.g., 2% sheep serum in TBST) for 1 hour.
o Incubate with anti-DIG-AP antibody (1:1500) overnight at 4°C.
o Wash with TBST.

» Detection:

o Incubate slides with NBT/BCIP substrate solution in the dark until the desired color
develops.

o Stop the reaction by washing with water.
» Counterstaining and Mounting:
o Counterstain with nuclear fast red.
o Dehydrate through an ethanol series and clear with xylene.

o Mount with a permanent mounting medium.

Protocol 3: Luciferase Reporter Assay for miR-143
Target Validation

This protocol is used to experimentally validate the direct interaction between miR-143 and its
predicted target genes.[10]

Materials:
o HEK293T or other suitable cell line
o Dual-luciferase reporter vector (e.g., psSiCHECK-2)

¢ mMIiR-143 mimic and negative control mimic
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» Lipofectamine 2000 or other transfection reagent

e Dual-Glo Luciferase Assay System

e 96-well white-walled plates

Procedure:

e Vector Construction:

o Clone the 3'UTR of the putative target gene containing the predicted miR-143 binding site
downstream of the Renilla luciferase gene in the dual-luciferase reporter vector.

o Create a mutant construct by site-directed mutagenesis of the miR-143 seed sequence
binding site in the 3'UTR.

e Cell Seeding:

o Seed HEK293T cells in a 96-well plate at a density of 1 x 104 cells per well.

e Transfection:

o Co-transfect the cells with the wild-type or mutant reporter vector (e.g., 100 ng) and the
miR-143 mimic or negative control mimic (e.g., 20 nM) using a suitable transfection
reagent.

e |ncubation:

o Incubate the cells for 24-48 hours at 37°C.

e Luciferase Assay:

o Lyse the cells and measure both Firefly and Renilla luciferase activities using a
luminometer and a dual-luciferase assay kit according to the manufacturer's instructions.

o Data Analysis:

o Normalize the Renilla luciferase activity to the Firefly luciferase activity for each well.
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o A significant decrease in the normalized luciferase activity in cells co-transfected with the
wild-type vector and the miR-143 mimic compared to controls indicates a direct
interaction.

Conclusion

The single-cell analysis of miR-143 expression is paramount for accurately deciphering its role
in cellular heterogeneity, tumor microenvironment interactions, and disease pathogenesis. The
provided protocols and application notes offer a comprehensive guide for researchers to
investigate the intricate functions of miR-143 at the single-cell level, paving the way for the
development of novel diagnostic and therapeutic strategies.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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